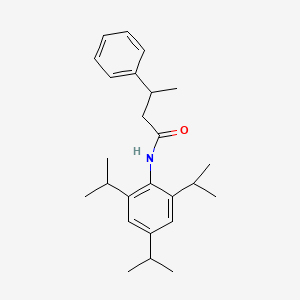![molecular formula C14H21NO B4934928 1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)
1-[3-(3-methylphenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3-methylphenoxy)propyl]pyrrolidine, also known as MPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a pyrrolidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-[3-(3-methylphenoxy)propyl]pyrrolidine is not fully understood, but it is believed to involve the modulation of neurotransmitter release, particularly dopamine. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the inhibition of dopamine reuptake. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(3-methylphenoxy)propyl]pyrrolidine in laboratory experiments is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using 1-[3-(3-methylphenoxy)propyl]pyrrolidine in laboratory experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are a number of future directions for research on 1-[3-(3-methylphenoxy)propyl]pyrrolidine, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing new synthetic methods for 1-[3-(3-methylphenoxy)propyl]pyrrolidine and exploring its potential use as a tool for drug discovery. Overall, 1-[3-(3-methylphenoxy)propyl]pyrrolidine is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
1-[3-(3-methylphenoxy)propyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 3-methylphenol with 1-bromo-3-chloropropane, followed by reaction with pyrrolidine. Other methods of synthesis include the reaction of 3-methylphenol with 1-bromo-3-(pyrrolidin-1-yl)propane, and the reaction of 1-bromo-3-(3-methylphenoxy)propane with pyrrolidine.
Applications De Recherche Scientifique
1-[3-(3-methylphenoxy)propyl]pyrrolidine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has been shown to have a number of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain enzymes. 1-[3-(3-methylphenoxy)propyl]pyrrolidine has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-13-6-4-7-14(12-13)16-11-5-10-15-8-2-3-9-15/h4,6-7,12H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKBVFBLXNXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![1,3-bis[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B4934854.png)
![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4934874.png)
![3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4934880.png)

![4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4934888.png)
![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)
![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)